molecular formula C9H14ClNO B1421447 2-chloro-N-(dicyclopropylmethyl)acetamide CAS No. 1240528-98-6

2-chloro-N-(dicyclopropylmethyl)acetamide

Cat. No.: B1421447
CAS No.: 1240528-98-6
M. Wt: 187.66 g/mol
InChI Key: GHRBQHSEYVRZNP-UHFFFAOYSA-N
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Description

2-Chloro-N-(dicyclopropylmethyl)acetamide is an organic compound with the molecular formula C9H14ClNO and a molecular weight of 187.67 g/mol . This compound is characterized by the presence of a chloro group attached to an acetamide moiety, with a dicyclopropylmethyl substituent on the nitrogen atom. It is commonly used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-(dicyclopropylmethyl)acetamide typically involves the reaction of dicyclopropylmethylamine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature, and the product is isolated by filtration and purification .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but may involve larger reaction vessels and more efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-N-(dicyclopropylmethyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Nucleophilic substitution: Formation of substituted acetamides.

    Hydrolysis: Formation of carboxylic acids and amines.

    Oxidation and Reduction: Formation of N-oxides or amines.

Scientific Research Applications

2-Chloro-N-(dicyclopropylmethyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Used in the production of specialty chemicals and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-(dicyclopropylmethyl)acetamide involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The dicyclopropylmethyl group can influence the compound’s steric and electronic properties, affecting its reactivity and interactions with biological molecules .

Comparison with Similar Compounds

Uniqueness: 2-Chloro-N-(dicyclopropylmethyl)acetamide is unique due to the presence of the dicyclopropylmethyl group, which imparts distinct steric and electronic properties.

Properties

IUPAC Name

2-chloro-N-(dicyclopropylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14ClNO/c10-5-8(12)11-9(6-1-2-6)7-3-4-7/h6-7,9H,1-5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHRBQHSEYVRZNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2CC2)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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